Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

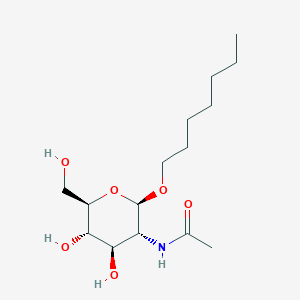

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a chemical compound with the molecular formula C15H29NO6. It is a derivative of glucopyranoside, where the hydroxyl group is replaced by a heptyl group, and an acetamido group is attached to the second carbon. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with heptyl alcohol. The reaction is catalyzed by an acid catalyst such as trifluoromethanesulfonic acid. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 12-24 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the product using techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the heptyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted glucopyranosides.

科学的研究の応用

Drug Discovery

HADG is primarily studied for its potential applications in drug discovery. Its structural features allow it to interact with various biomolecules, which is critical for developing new therapeutics. The compound has been explored in the context of glycoprotein synthesis and modification, which are essential processes in drug formulation and development .

Case Study: Glycoprotein Synthesis

Research indicates that HADG can be utilized in the synthesis of glycoproteins, which play crucial roles in cell signaling and immune responses. The modification of glycoproteins with HADG can enhance their stability and efficacy as drug candidates.

Biochemical Research

In biochemical studies, HADG serves as an effective carbohydrate detergent for solubilizing membrane proteins. This property is vital for maintaining the stability and activity of these proteins during experimental procedures .

Application in Membrane Protein Studies

Membrane proteins are notoriously difficult to study due to their hydrophobic nature. HADG's ability to solubilize these proteins facilitates various analyses, including structural studies and functional assays, thereby advancing our understanding of cellular mechanisms .

Interaction Studies

The interaction of HADG with other biomolecules has been extensively documented. These interactions are significant for understanding its role in biological systems and potential therapeutic effects.

Key Interactions

- With Enzymes : HADG has shown promise in modulating enzyme activity, potentially leading to novel therapeutic strategies targeting metabolic pathways.

- With Receptors : Studies suggest that HADG may influence receptor-ligand interactions, which could have implications for drug design targeting specific pathways .

作用機序

The mechanism of action of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. This interaction can modulate various biochemical pathways, including those involved in cell signaling and metabolism .

類似化合物との比較

Similar Compounds

2-Acetamido-2-deoxy-D-glucose: A precursor in the synthesis of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside.

Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure but with a methyl group instead of a heptyl group.

2-Acetamido-2-deoxy-D-galactose: An analog with a different stereochemistry at the fourth carbon

Uniqueness

This compound is unique due to its heptyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and emulsifiers .

生物活性

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (also referred to as Heptyl GlcNAc) is a derivative of N-acetylglucosamine (GlcNAc), which has garnered attention in the field of glycobiology due to its potential biological activities. This article explores the compound's biological activity, focusing on its effects on glycosaminoglycan synthesis, immunological applications, and cellular interactions.

- Molecular Formula : C21H35NO9

- Molecular Weight : 445.5 g/mol

- CAS Number : 115431-24-8

Biological Activity Overview

Heptyl GlcNAc is primarily studied for its role in modulating glycosaminoglycan (GAG) synthesis and its potential immunological applications. The following sections detail key findings from recent research.

Effects on Glycosaminoglycan Synthesis

Research has demonstrated that various analogs of 2-acetamido-2-deoxy-D-glucose, including Heptyl GlcNAc, can significantly influence GAG synthesis in cultured cells. A study evaluated the incorporation of labeled glucosamine and sulfate into GAGs using primary hepatocytes:

- Inhibition of GAG Synthesis : The study found that certain GlcNAc analogs inhibited the incorporation of D-[3H]glucosamine into GAGs, suggesting a competitive mechanism affecting metabolic pathways involved in GAG biosynthesis. Specifically, at a concentration of 1.0 mM, some compounds reduced incorporation to about 7% of control levels, indicating a strong inhibitory effect .

Immunological Applications

Heptyl GlcNAc and its derivatives have been investigated for their potential in immunological applications. The compound can serve as a saccharide primer for synthesizing oligosaccharides in living cells, which is crucial for functional analyses:

- Oligosaccharide Synthesis : In experiments with HL60 cells, Heptyl GlcNAc was shown to prime the synthesis of various neolacto-series oligosaccharides. This included products such as Lewis(X) and sialyl Lewis(X), which are important for cell-cell interactions and immune responses .

Case Studies and Research Findings

- Glycosylation Studies : In a detailed analysis, Heptyl GlcNAc was incubated with HL60 cells, resulting in the generation of multiple glycosylated products. High-performance liquid chromatography (HPLC) and mass spectrometry were used to identify these products, confirming their roles in cellular glycosylation pathways .

- Impact on Protein Synthesis : Another study indicated that while Heptyl GlcNAc analogs inhibited GAG synthesis, they did not significantly affect total protein synthesis at lower concentrations. This suggests a targeted action on specific metabolic pathways without broadly disrupting cellular function .

Summary of Biological Activities

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-heptoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO6/c1-3-4-5-6-7-8-21-15-12(16-10(2)18)14(20)13(19)11(9-17)22-15/h11-15,17,19-20H,3-9H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZQFVHBXUJPDN-KJWHEZOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。